molecular formula C7H18Cl2N2 B1522196 (3-Methylcyclohexyl)hydrazine dihydrochloride CAS No. 1210726-73-0

(3-Methylcyclohexyl)hydrazine dihydrochloride

Cat. No.: B1522196
CAS No.: 1210726-73-0
M. Wt: 201.13 g/mol
InChI Key: CVUFOCANZNWHMN-UHFFFAOYSA-N
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Description

(3-Methylcyclohexyl)hydrazine dihydrochloride is an organic compound with the molecular formula C7H18Cl2N2. It is a derivative of hydrazine, featuring a cyclohexyl ring substituted with a methyl group at the third position. This compound is typically used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylcyclohexyl)hydrazine dihydrochloride generally involves the following steps:

    Cyclohexylamine Synthesis: The starting material, cyclohexylamine, is synthesized through the hydrogenation of aniline.

    Methylation: Cyclohexylamine is then methylated at the third position using a methylating agent such as methyl iodide or dimethyl sulfate.

    Hydrazine Formation: The methylated cyclohexylamine is reacted with hydrazine hydrate to form (3-Methylcyclohexyl)hydrazine.

    Salt Formation: Finally, the hydrazine derivative is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Hydrogenation: Large-scale hydrogenation of aniline to produce cyclohexylamine.

    Continuous Methylation: Continuous flow reactors are used for the methylation step to ensure consistent product quality.

    Hydrazine Reaction: Industrial reactors facilitate the reaction with hydrazine hydrate.

    Crystallization and Purification: The final product is crystallized and purified to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(3-Methylcyclohexyl)hydrazine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, replacing the hydrazine group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of 3-methylcyclohexanone.

    Reduction: Formation of 3-methylcyclohexylamine.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Methylcyclohexyl)hydrazine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.

Biology

In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry

In the industrial sector, it is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methylcyclohexyl)hydrazine dihydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds, altering the structure and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylhydrazine dihydrochloride
  • (4-Methylcyclohexyl)hydrazine dihydrochloride
  • (3-Ethylcyclohexyl)hydrazine dihydrochloride

Uniqueness

(3-Methylcyclohexyl)hydrazine dihydrochloride is unique due to the position of the methyl group on the cyclohexyl ring, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

(3-methylcyclohexyl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6-3-2-4-7(5-6)9-8;;/h6-7,9H,2-5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUFOCANZNWHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210726-73-0
Record name (3-methylcyclohexyl)hydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methylcyclohexyl)hydrazine dihydrochloride
Reactant of Route 2
(3-Methylcyclohexyl)hydrazine dihydrochloride
Reactant of Route 3
(3-Methylcyclohexyl)hydrazine dihydrochloride
Reactant of Route 4
(3-Methylcyclohexyl)hydrazine dihydrochloride
Reactant of Route 5
(3-Methylcyclohexyl)hydrazine dihydrochloride
Reactant of Route 6
(3-Methylcyclohexyl)hydrazine dihydrochloride

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